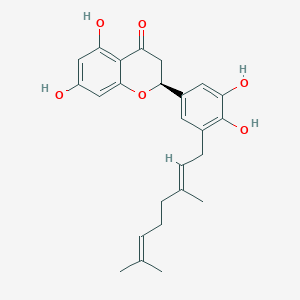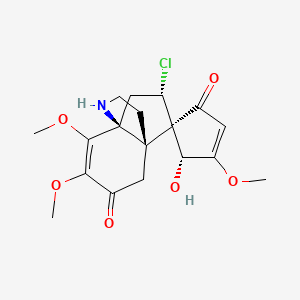
Dauricumidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dauricumidine is a natural product found in Hypserpa nitida and Menispermum dauricum with data available.
Applications De Recherche Scientifique
1. Inhibitory Effects on HERG Potassium Channels
Dauricumidine, derived from Menispermum dauricum, has been studied for its effects on human-ether-a-go-go-related gene (HERG) potassium channels. Zhao et al. (2012) found that this compound inhibited these channels in a concentration-dependent manner, which could be a molecular mechanism for its reported action potential duration prolongation (Zhao et al., 2012).
2. Role in Chlorinated Alkaloid Formation
Sugimoto et al. (2001) demonstrated the conversion processes among various alkaloids in Menispermum dauricum root culture, including the transformation of this compound. Their study provides insights into the biosynthetic pathways of these alkaloids (Sugimoto et al., 2001).
3. Anti-Hepatitis B Virus Constituents
This compound was also identified as an active compound against Hepatitis B virus (HBV) in a study by Cheng et al. (2007). They found that it exhibited significant inhibitory effects on HBV surface antigen secretion (Cheng et al., 2007).
4. Anti-inflammatory and Immunomodulatory Effects
Li et al. (2018) explored the effects of dauricine, isolated from Menispermum dauricum, on severe pneumonia. They found that dauricine modulated inflammatory responses and might offer a new therapeutic approach for severe pneumonia (Li et al., 2018).
5. Apoptotic and Cytotoxic Effects
A study by Jin et al. (2012) discussed the apoptotic effect of dauricine in cultured human bronchial epithelial cells, indicating its potential role in inducing cell death in certain contexts (Jin et al., 2012).
Propriétés
Formule moléculaire |
C18H22ClNO6 |
|---|---|
Poids moléculaire |
383.8 g/mol |
Nom IUPAC |
(1S,4'R,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione |
InChI |
InChI=1S/C18H22ClNO6/c1-24-10-6-12(22)18(14(10)23)11(19)8-17-15(26-3)13(25-2)9(21)7-16(17,18)4-5-20-17/h6,11,14,20,23H,4-5,7-8H2,1-3H3/t11-,14-,16+,17+,18+/m0/s1 |
Clé InChI |
SBALNGLYQFMKPR-MOSHLBJQSA-N |
SMILES isomérique |
COC1=CC(=O)[C@@]2([C@H]1O)[C@H](C[C@@]34[C@@]2(CCN3)CC(=O)C(=C4OC)OC)Cl |
SMILES canonique |
COC1=CC(=O)C2(C1O)C(CC34C2(CCN3)CC(=O)C(=C4OC)OC)Cl |
Synonymes |
acutumidine dauricumidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




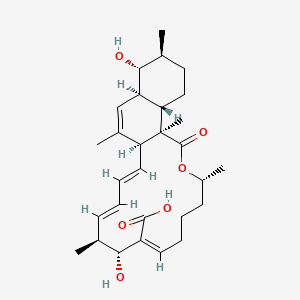
![3,5-diethyl-5-[(E)-4-ethyloct-5-enyl]furan-2-one](/img/structure/B1248135.png)
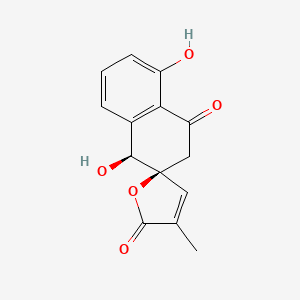

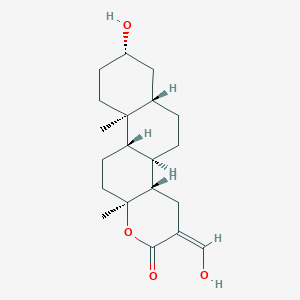
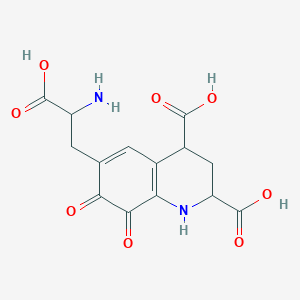

![(1E,5R,8S,19R,21S,22R)-21-hydroxy-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1,10-dien-14-one](/img/structure/B1248148.png)
![[(4S,5R,6S)-4,5,6-trihydroxy-3-oxocyclohexen-1-yl]methyl acetate](/img/structure/B1248149.png)

![(1S,3S)-1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B1248151.png)
